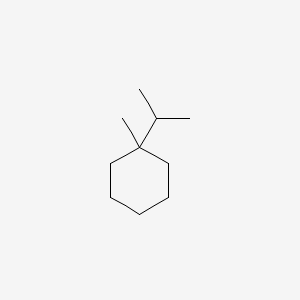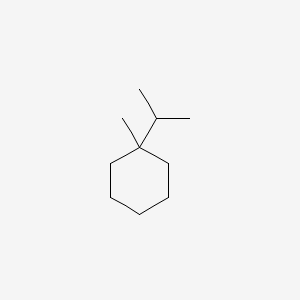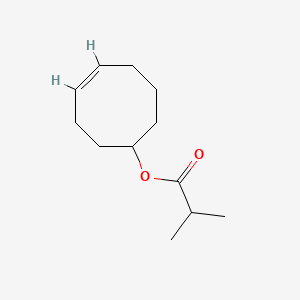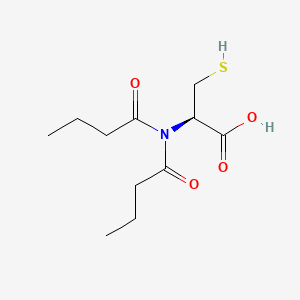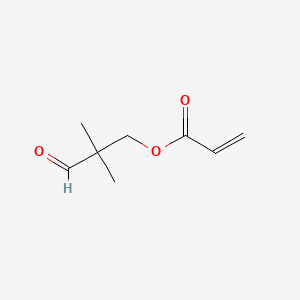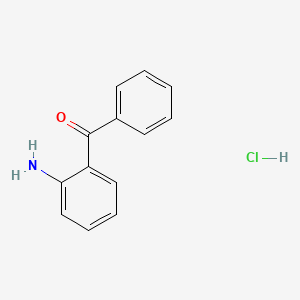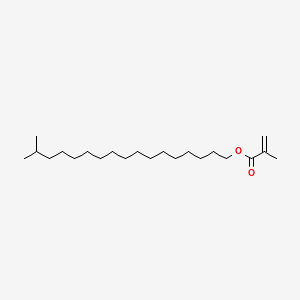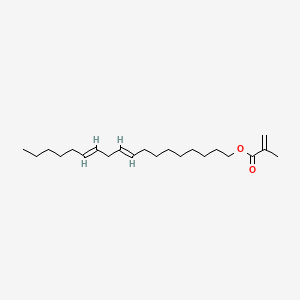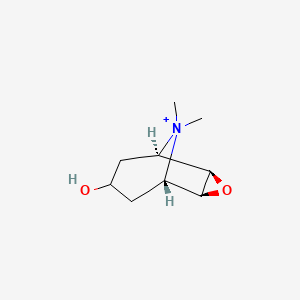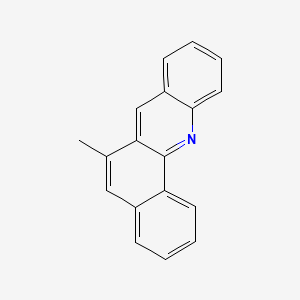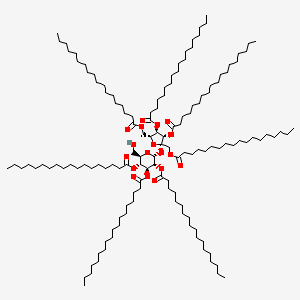
Sucrose heptastearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose heptastearate is a sucrose ester, specifically an ester of sucrose and stearic acid. It is a non-ionic surfactant known for its emulsifying properties. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its ability to stabilize emulsions and improve the texture of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucrose heptastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Sucrose+Stearic AcidCatalystSucrose Heptastearate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification process, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose heptastearate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).
Major Products Formed:
Hydrolysis: Sucrose and stearic acid.
Transesterification: New ester compounds depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Sucrose heptastearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical creams and ointments to enhance texture and stability.
Industry: Applied in the food industry as an emulsifier to improve the consistency and shelf life of products
Wirkmechanismus
The primary mechanism of action of sucrose heptastearate is its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions by forming a protective layer around dispersed droplets, preventing coalescence. The molecular targets include the interfaces of immiscible liquids, where this compound aligns itself to reduce interfacial tension .
Vergleich Mit ähnlichen Verbindungen
- Sucrose monostearate
- Sucrose distearate
- Sucrose tristearate
Comparison: Sucrose heptastearate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its lower esterified counterparts. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Eigenschaften
CAS-Nummer |
90567-58-1 |
|---|---|
Molekularformel |
C138H260O18 |
Molekulargewicht |
2207.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C138H260O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-125(140)147-121-124-133(151-128(143)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)136(154-131(146)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)138(155-124,122-148-126(141)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)156-137-135(153-130(145)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)134(152-129(144)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)132(123(120-139)149-137)150-127(142)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h123-124,132-137,139H,8-122H2,1-7H3/t123-,124-,132-,133-,134+,135-,136+,137-,138+/m1/s1 |
InChI-Schlüssel |
WKTGPVRCJVGUCH-MYELPBIZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


